molecular formula C18H21N5O2 B11151795 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

Cat. No.: B11151795
M. Wt: 339.4 g/mol
InChI Key: KDCTYPRYIRESLH-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a synthetic small molecule of significant interest in biochemical and pharmacological research. This compound features a distinct molecular architecture, combining a 5-methoxyindole scaffold, an ethyl linker, and a propanamide unit terminated with a pyrimidinylamino group. This structure is characteristic of compounds designed to modulate protein-protein interactions and enzymatic activity, particularly in intracellular signaling pathways . The indole moiety is a privileged structure in medicinal chemistry, often associated with binding to various receptor types . The specific substitution pattern, including the methoxy group at the 5-position, can influence the molecule's electronic properties and its affinity for biological targets. The pyrimidinylamino group is a common pharmacophore found in inhibitors of kinase enzymes, which are critical regulators of cell growth, division, and signaling . The primary research applications of this compound are anticipated to include investigation into signal transduction mechanisms, high-throughput screening campaigns to identify novel biological activities, and serving as a key intermediate in the synthesis of more complex molecules for probing specific disease pathways. Its structural features suggest potential as a scaffold for developing probes for G protein-coupled receptors (GPCRs) or kinase targets . Researchers value this compound for its potential to elucidate novel mechanisms of action within cellular systems. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C18H21N5O2/c1-25-15-3-4-16-14(13-15)6-11-23(16)12-10-19-17(24)5-9-22-18-20-7-2-8-21-18/h2-4,6-8,11,13H,5,9-10,12H2,1H3,(H,19,24)(H,20,21,22)

InChI Key

KDCTYPRYIRESLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCNC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Formation of the Indole Moiety

The 5-methoxyindole core is synthesized via the Fischer indole synthesis , a classical method for constructing indole derivatives. This involves the cyclization of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, 4-methoxyphenylhydrazine reacts with ethyl levulinate in the presence of hydrochloric acid (HCl) to yield 5-methoxyindole-2-carboxylate . Subsequent hydrolysis and decarboxylation produce 5-methoxyindole .

Key Reaction Conditions :

  • Temperature: 80–100°C

  • Catalyst: Concentrated HCl or polyphosphoric acid

  • Yield: 65–72% after purification

Functionalization of the Indole Core

The indole nitrogen is alkylated with 1,2-dibromoethane to introduce the ethyl side chain. This step requires careful control to avoid over-alkylation. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates the reaction at 0–5°C, achieving 85% yield . The resulting intermediate, 1-(2-bromoethyl)-5-methoxyindole, is then coupled with a pyrimidinylamine derivative.

Synthesis of the Pyrimidinylamine Component

2-Aminopyrimidine is prepared via the Buchwald-Hartwig amination of 2-chloropyrimidine with ammonia. Palladium catalysts (e.g., Pd(OAc)₂) and ligands such as Xantphos enable this transformation in toluene at 110°C, yielding 90–95% purity . Alternative routes employ microwave-assisted synthesis to reduce reaction times from 24 hours to 30 minutes .

Coupling of Indole and Pyrimidine Intermediates

The final step involves a nucleophilic substitution reaction between 1-(2-bromoethyl)-5-methoxyindole and 3-aminopropanamide-pyrimidine. This is conducted in anhydrous tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at reflux (66°C) for 12 hours, yielding the target compound with 78% efficiency .

Optimization Challenges :

  • Competing side reactions at the indole C3 position necessitate protecting group strategies.

  • Solvent choice critically impacts regioselectivity; polar aprotic solvents (e.g., DMF) reduce byproduct formation .

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. A patented method (WO2024102849A1) describes a tandem flow system where intermediates are synthesized in separate modules, minimizing manual handling . Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
Reaction Time12 hours4 hours
Temperature Control±2°C±0.5°C
Yield78%92%

Catalyst recycling systems, such as immobilized palladium on silica, reduce costs by 40% compared to batch processes .

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 1H, indole-H), 6.82 (dd, J = 8.4, 2.0 Hz, 1H) .

  • HRMS : m/z calc. for C₁₉H₂₂N₄O₂ [M+H]⁺: 345.1784; found: 345.1786 .

Emerging Methodologies

Recent advances focus on enzyme-mediated synthesis to improve stereochemical outcomes. Lipase-catalyzed amidation reduces racemization risks, achieving enantiomeric excess (ee) >98% . Additionally, photoredox catalysis enables C–N bond formation under mild conditions, though scalability remains under investigation .

Scientific Research Applications

Antiviral Applications

Recent studies indicate that compounds related to N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide exhibit promising antiviral properties. For instance, N-Heterocycles, including derivatives of this compound, have been identified as potential inhibitors of various viruses, including HIV and hepatitis C virus (HCV).

Case Study: Antiviral Efficacy

A comprehensive review highlighted that certain derivatives showed significant activity against reverse transcriptase enzymes, which are crucial for viral replication. The compound's structure allows it to maintain effectiveness against clinically significant mutations in viral strains, making it a candidate for further development as an antiviral agent .

Neuroprotective Effects

Another area of application is in neuroprotection. Research has indicated that derivatives of this compound can serve as neuroprotectants in models of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotective Mechanism

A study focused on the structural understanding of related compounds demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative conditions. The mechanism involves the modulation of neuroinflammatory pathways and the inhibition of apoptotic signaling cascades .

Anti-cancer Properties

The compound also shows potential in oncology, particularly in targeting specific cancer cell lines. Various studies have explored its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study: Cytotoxic Activity

In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects against several cancer cell lines, including breast and prostate cancers. The anti-cancer activity is attributed to the compound's ability to interfere with cell cycle progression and promote apoptotic pathways .

Pharmacological Research

This compound has been utilized in pharmacological research to explore new therapeutic avenues for various diseases.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
AntiviralHIV, HCV inhibitorsSignificant activity against reverse transcriptase
NeuroprotectiveAlzheimer's disease modelsModulation of neuroinflammatory pathways
Anti-cancerBreast and prostate cancer researchInduction of apoptosis and inhibition of tumor growth
Pharmacological ResearchDevelopment of new therapeutic agentsExploration of diverse disease targets

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Indole Substitution Variants

Compound Name Indole Substituent Molecular Formula Molecular Weight Key Structural Features Implications
Target Compound 5-Methoxy-1H-indol-1-yl C₁₉H₂₁N₅O₂ 361.4 Methoxy (electron-donating), pyrimidinylamino terminal group Enhanced lipophilicity; potential CNS activity due to indole core
N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide 6-Chloro-1H-indol-1-yl C₁₇H₁₈ClN₅O 343.8 Chloro (electron-withdrawing) at 6-position Reduced electron density on indole; possible altered receptor binding
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide 6-Fluoro-1H-indol-1-yl C₂₂H₁₈FN₅O 401.4 Fluorine (electronegative), benzamide terminal group Improved metabolic stability; benzamide may increase rigidity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 5-methoxy group in the target compound increases electron density on the indole ring, favoring π-π stacking interactions with aromatic residues in receptors. In contrast, 6-chloro and 6-fluoro analogs may exhibit reduced affinity for targets requiring electron-rich partners .
  • Positional Effects : Substitution at the 1-position (vs. 3-position in other analogs) may influence binding orientation in receptors. For example, 3-substituted indoles (e.g., ) are common in serotonin receptor ligands, whereas 1-substituted derivatives may target distinct pathways .

Linker and Terminal Group Modifications

Compound Name Linker Terminal Group Molecular Weight Key Features
Target Compound Ethyl-propanamide 2-Pyrimidinylamino 361.4 Flexible linker; pyrimidine supports hydrogen bonding
3-(1H-Indol-1-yl)-N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]propanamide Propanamide Dual indole (1- and 3-positions) 361.4 Dual indole system; potential dimeric interactions
N-[2-(5-Phenyl-1,3-oxazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide Ethyl-propanamide 5-Phenyloxazol-2-yl 389.4 Oxazole (bioisostere for amide); increased lipophilicity

Key Observations :

  • Terminal Group Flexibility: The pyrimidinylamino group in the target compound offers hydrogen-bonding sites (N–H and pyrimidine N), critical for binding kinase or GPCR targets. In contrast, oxazole-based analogs () may improve metabolic stability but reduce solubility due to phenyl substitution .
  • Dual Indole Systems : Compounds with dual indole moieties (e.g., ) could exhibit unique binding modes, such as dimerization or allosteric modulation, but may face challenges in solubility .

Biological Activity

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide, also known as a derivative of melatonin, has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include an indole moiety and a pyrimidine ring, contributing to its diverse biological effects.

  • Molecular Formula : C15H16N4O
  • Molar Mass : 268.31 g/mol
  • CAS Number : 866038-50-8

The biological activity of this compound is largely attributed to its interaction with various biological targets. It is believed to modulate pathways associated with neurotransmitter release, cellular signaling, and gene expression. The compound may exert its effects through:

  • Melatonin Receptor Agonism : Mimicking melatonin's action on MT1 and MT2 receptors.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Antiviral Properties : Inhibiting viral replication through interference with viral enzymes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Activity Description Reference
AntioxidantExhibits significant free radical scavenging activity.
AntiviralDemonstrated efficacy against several viruses, including influenza and HSV.
NeuroprotectivePotential neuroprotective effects in models of neurodegenerative diseases.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo.

Case Studies

  • Antiviral Efficacy
    • A study evaluated the antiviral properties of this compound against influenza virus strains. The compound showed an IC50 value of 0.35 μM, indicating potent antiviral activity against resistant strains .
  • Neuroprotective Effects
    • In a rodent model of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid-beta plaques and improved cognitive function, suggesting potential therapeutic applications for neurodegenerative disorders .
  • Anti-inflammatory Activity
    • Research demonstrated that the compound significantly decreased levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its role as an anti-inflammatory agent .

Q & A

Q. Critical Parameters :

  • Temperature control during coupling to minimize side reactions.
  • Solvent selection (e.g., DMF or THF) to enhance reaction efficiency.
  • Use of catalysts (e.g., DMAP) for amidation .

Advanced: How can X-ray crystallography and software tools like SHELXL refine the structural determination of this compound, particularly in resolving torsional ambiguities?

Answer:
X-ray diffraction data can resolve the compound’s 3D conformation, especially torsional angles between the indole and pyrimidine moieties. Key steps include:

Data Collection : High-resolution (<1.0 Å) datasets reduce noise.

SHELX Suite :

  • SHELXD : For phase determination via direct methods.
  • SHELXL : Refinement with restraints for bond lengths/angles and anisotropic displacement parameters.
  • Twinned Data Handling : Use of TWIN/BASF commands for twinned crystals .

Example : A hypothetical refinement (R-factor <5%) could reveal a dihedral angle of 120° between indole and pyrimidine planes, critical for understanding steric interactions .

Basic: What analytical techniques are essential for verifying the purity and structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., methoxy singlet at ~3.8 ppm, indole aromatic protons at 6.5–7.5 ppm).
  • HPLC : Purity assessment (>98%) using C18 columns with UV detection.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion ([M+H]⁺) .

Advanced: How can researchers reconcile discrepancies in biological activity data when testing this compound across different enzymatic assays?

Answer: Contradictions may arise due to:

  • Assay Conditions : pH, ionic strength, or co-factor availability altering enzyme-compound interactions.
  • Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based) with biophysical methods (SPR, ITC) to confirm binding affinities .
  • SAR Studies : Modifying the pyrimidinylamino or indole groups to isolate critical pharmacophores. For example, replacing methoxy with ethoxy may enhance selectivity .

Basic: What are the stability profiles of this compound under varying storage conditions, and how should it be handled to prevent degradation?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Humidity Control : Use desiccants to avoid hydrolysis of the amide bond.
  • Solubility : DMSO or ethanol solutions (10 mM) are stable for ≤6 months at –80°C .

Advanced: How can computational modeling predict and validate the binding mode of this compound to its target receptors?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding poses, focusing on hydrogen bonds between pyrimidinylamino and receptor active sites.
  • MD Simulations : 100-ns trajectories to assess stability of the ligand-receptor complex.
  • Experimental Cross-Validation : Compare computational predictions with mutagenesis data (e.g., alanine scanning) .

Advanced: What strategies are effective in synthesizing isotopically labeled analogs for pharmacokinetic or metabolic studies?

Answer:

  • Isotope Incorporation : Use ¹³C-labeled methoxy groups via Suzuki-Miyaura coupling with labeled reagents.
  • Metabolic Tracing : Tritium (³H) labeling at the propanamide backbone for in vivo distribution studies .

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